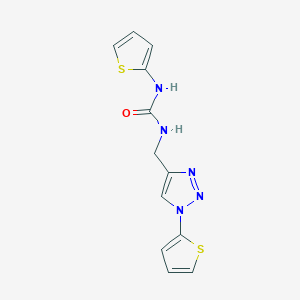

1-(thiophen-2-yl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

説明

The compound 1-(thiophen-2-yl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a urea derivative featuring dual thiophene substituents linked via a 1,2,3-triazole core. Its molecular formula is C₁₂H₁₂N₅O₂S₂, with a molecular weight of 338.38 g/mol (calculated). Urea derivatives are widely studied for their pharmacological properties, including kinase inhibition and antiviral activity.

特性

IUPAC Name |

1-thiophen-2-yl-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5OS2/c18-12(14-10-3-1-5-19-10)13-7-9-8-17(16-15-9)11-4-2-6-20-11/h1-6,8H,7H2,(H2,13,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXRFPVAISTVGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NCC2=CN(N=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophen-2-yl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Urea Linkage Formation: The triazole derivative is then reacted with an isocyanate to form the urea linkage.

Thiophene Incorporation: The thiophene rings are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

1-(Thiophen-2-yl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted thiophene or triazole derivatives.

科学的研究の応用

Anticancer Properties

Recent studies have demonstrated that thiophene and triazole derivatives exhibit significant anticancer activity. For example, compounds containing the triazole ring have been shown to inhibit tubulin polymerization, a crucial process in cancer cell proliferation. In vitro assays have indicated that 1-(thiophen-2-yl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea can induce G2/M-phase arrest in cancer cell lines such as HeLa cells, suggesting its potential as an anticancer agent .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(thiophen-2-yl)-3... | HeLa | 10 | Inhibition of tubulin polymerization |

| 1-(thiophen-2-yl)-3... | HCT116 | 12 | Induction of apoptosis |

| 1-(thiophen-2-yl)-3... | MCF7 | 15 | Cell cycle arrest |

Antimicrobial Activity

Additionally, compounds featuring thiophene and triazole moieties have been evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis. Molecular docking studies indicate that these compounds may inhibit the enoyl acyl carrier protein reductase (InhA), which is essential for bacterial fatty acid synthesis .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | MIC (µg/mL) | Resistance Profile |

|---|---|---|

| 1-(thiophen-2-yl)-3... | 0.5 | Sensitive |

| 1-(thiophen-2-yl)-3... | 0.8 | Resistant (katG mutation) |

Case Study 1: Anticancer Efficacy

A recent study investigated the efficacy of a series of thiophene-based triazole derivatives against various cancer cell lines. The results highlighted that compounds with higher substitution on the thiophene ring showed enhanced cytotoxicity. The mechanism was primarily attributed to their ability to disrupt microtubule dynamics and induce apoptosis .

Case Study 2: Antimycobacterial Activity

Another research focused on evaluating the antimycobacterial activity of thiophene-containing urea derivatives against drug-resistant strains of Mycobacterium tuberculosis. The study found that certain derivatives not only exhibited low cytotoxicity but also effectively inhibited the growth of resistant strains, suggesting their potential as new therapeutic agents .

作用機序

The mechanism of action of 1-(thiophen-2-yl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea depends on its application:

Biological Systems: It may interact with specific enzymes or receptors, modulating their activity.

Materials Science: The electronic properties of the thiophene and triazole rings can influence the compound’s behavior in electronic devices.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural analogs include urea-triazole hybrids with varied substituents. Below is a comparative analysis:

Key Advantages and Limitations

- Advantages :

- Dual thiophene groups improve π-π interactions for target binding.

- Triazole enhances metabolic stability vs. ester-based analogs.

- Limitations :

- Moderate aqueous solubility may limit bioavailability.

- Lack of halogen substituents (cf. 7e ) may reduce target affinity in certain contexts .

生物活性

1-(thiophen-2-yl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates thiophene and triazole moieties, which are known for their diverse pharmacological properties. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of 1-(thiophen-2-yl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea typically involves the reaction of thiophene derivatives with isocyanates or isothiocyanates under controlled conditions. The triazole ring can be introduced through click chemistry methods, which are efficient for forming stable compounds with high yields.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with compounds containing thiophene and triazole structures:

- Antifungal Activity : Compounds similar to 1-(thiophen-2-yl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea have shown significant antifungal properties against various plant pathogens. For instance, derivatives tested against Phomopis obscurans demonstrated effective antifungal activity with varying degrees of potency .

- Anticancer Properties : The incorporation of triazole and thiophene rings has been linked to anticancer activities. Several studies have reported that related compounds exhibit antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). For example, one study indicated that certain derivatives had IC50 values in the low micromolar range against these cell lines .

- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties by inhibiting pathways associated with inflammation. For example, compounds were tested for their ability to reduce NF-kB activation in human chondrosarcoma cells, showing promising results .

- Larvicidal Activity : The compound's potential as a larvicide was evaluated against Aedes aegypti larvae. Certain derivatives demonstrated high toxicity levels (LD50 values in the range of 67.9 to 165.6 ppm), indicating their potential use in vector control strategies .

Case Studies and Research Findings

A selection of studies focusing on the biological activity of similar compounds is summarized below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。